Product packaging for Substance P(1-7) TFA(Cat. No.:)

Substance P(1-7) TFA

Cat. No.: B8075402
M. Wt: 1014.1 g/mol
InChI Key: NGJNGAVSGJSPNQ-OSSAIMHMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Neuropeptide Research

Neuropeptides, short protein-like molecules used by neurons to communicate, are fundamental to a vast array of physiological processes. Substance P, an eleven-amino-acid peptide, is a prominent member of the tachykinin family of neuropeptides. wikipedia.orgnih.gov It is widely recognized for its role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems. wikipedia.orgnih.gov

Research into neuropeptides has evolved from studying the primary peptides to investigating the biological activities of their metabolites. This shift has led to the understanding that peptide fragments are not merely inactive byproducts but can possess unique and sometimes opposing biological effects to their parent molecules. diva-portal.org Substance P(1-7) exemplifies this principle, representing a major bioactive fragment of Substance P. diva-portal.org Its study provides critical insights into the complexity of neuropeptide signaling and regulation.

Origin and Formation as a Metabolite of Substance P

Substance P(1-7) is formed through the enzymatic cleavage of its parent peptide, Substance P. medchemexpress.comnih.gov This metabolic process is a natural and crucial part of the lifecycle of Substance P in the body. The degradation of Substance P is carried out by various enzymes, with endopeptidase-24.11 playing a major role in this process in the spinal cord. nih.gov

Studies have shown that when Substance P is incubated with synaptic membranes from the mouse spinal cord, it is broken down into several smaller fragments. nih.gov The major metabolites identified include Substance P(1-7), along with others such as phenylalanine, SP(1-6), SP(1-9), SP(8-9), and SP(10-11). nih.gov The formation of Substance P(1-7) is a significant metabolic pathway, and this fragment can be found in various tissues, including the central nervous system. diva-portal.orgnih.gov In fact, after the injection of Substance P into the substantia nigra of rats, Substance P(1-7) is formed locally. medchemexpress.comnih.gov

The table below summarizes the key enzymes and resulting major metabolites from the degradation of Substance P.

Parent PeptideKey Degrading EnzymeMajor Metabolites
Substance PEndopeptidase-24.11Substance P(1-7), Phenylalanine, SP(1-6), SP(1-9), SP(8-9), SP(10-11)

Historical Perspectives on Its Identification and Initial Characterization

The journey to understanding Substance P(1-7) began with the discovery of its parent molecule, Substance P, in 1931 by von Euler and Gaddum. mdpi.comnih.gov However, it wasn't until the 1970s that its 11-amino acid structure was fully determined. wikipedia.org The subsequent exploration of Substance P's metabolism led to the identification of its various fragments.

Initial research in the 1980s began to shed light on the biological activities of these fragments. An enzyme capable of hydrolyzing Substance P to generate the (1-7) and (1-8) fragments was purified and characterized from human cerebrospinal fluid in 1984. nih.gov This enzyme was found to have a molecular weight of approximately 43,000 and specifically cleaved the Phe7-Phe8 and Phe8-Gly9 bonds of Substance P. nih.gov

Early studies in the late 1980s provided the first evidence of the distinct pharmacological profile of Substance P(1-7). For instance, research published in 1988 demonstrated that Substance P(1-7) could antagonize the aversive behaviors induced by Substance P in mice. medchemexpress.comtargetmol.com This was a pivotal finding, suggesting that a metabolite could actively counteract the effects of its parent peptide. A 1990 study further solidified this concept, proposing that Substance P(1-7) acts as a potent endogenous modulator of Substance P's actions in the brain. nih.govtargetmol.com

Significance as an Endogenous Modulator of Substance P Actions

The significance of Substance P(1-7) lies in its ability to act as an endogenous modulator of Substance P's effects. medchemexpress.comnih.gov While Substance P typically exerts its effects by binding to the neurokinin-1 (NK1) receptor, its N-terminal fragments, like Substance P(1-7), often exhibit different and sometimes opposing actions. nih.govdiva-portal.org

Research has shown that Substance P(1-7) can act as a potent antagonist to the responses induced by Substance P. medchemexpress.comnih.gov For example, when injected into the substantia nigra, Substance P(1-7) was found to counteract the behavioral effects triggered by Substance P. nih.gov It has also been observed to reduce aversive behaviors induced by Substance P and its C-terminal fragment, SP(5-11), in the spinal cord. medchemexpress.com

This modulatory role is thought to be a mechanism for the autoregulation of peptidergic systems. nih.gov The generation of peptide fragments that retain affinity for a receptor but lack efficacy can effectively dampen the signaling of the primary peptide. nih.gov The table below highlights some of the contrasting actions of Substance P and Substance P(1-7).

FeatureSubstance PSubstance P(1-7)
Primary Action Neurotransmitter, NeuromodulatorEndogenous Modulator
Effect on SP-induced aversive behavior InducesAntagonizes medchemexpress.com
Effect on SP-induced responses in the brain InducesActs as a potent antagonist nih.gov

The ongoing investigation into Substance P(1-7) and its interactions within the nervous system continues to provide a deeper understanding of the intricate regulatory mechanisms governing neuropeptide signaling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H66F3N13O12 B8075402 Substance P(1-7) TFA

Properties

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H65N13O10.C2HF3O2/c42-19-5-4-12-28(51-37(60)30-13-7-21-53(30)38(61)25(43)11-6-20-48-41(46)47)39(62)54-22-8-14-31(54)36(59)50-27(16-18-33(45)56)34(57)49-26(15-17-32(44)55)35(58)52-29(40(63)64)23-24-9-2-1-3-10-24;3-2(4,5)1(6)7/h1-3,9-10,25-31H,4-8,11-23,42-43H2,(H2,44,55)(H2,45,56)(H,49,57)(H,50,59)(H,51,60)(H,52,58)(H,63,64)(H4,46,47,48);(H,6,7)/t25-,26-,27-,28-,29-,30-,31-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJNGAVSGJSPNQ-OSSAIMHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H66F3N13O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1014.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Pathways and Enzymology of Substance P 1 7 Biogenesis

Proteolytic Processing of Substance P Precursors

Substance P is initially synthesized as a larger, inactive precursor protein, which undergoes a series of proteolytic cleavages to yield the mature, active neuropeptide. escholarship.orgnih.gov The subsequent degradation of Substance P by various enzymes leads to the formation of smaller fragments, including Substance P(1-7). diva-portal.orgwiley.com This metabolic process is not merely a mechanism of inactivation but also a source of new biologically active molecules. wiley.com

Role of Endopeptidase 24.11 in Substance P(1-7) Formation

Neutral endopeptidase 24.11 (NEP), also known as neprilysin, plays a significant role in the metabolism of Substance P. nih.govmdpi.com Studies have demonstrated that NEP is involved in the primary cleavage of Substance P in various tissues, including the spinal cord and striatum. nih.govnih.gov This enzyme cleaves Substance P at multiple sites, leading to the generation of several fragments, with Substance P(1-7) being a major product. wiley.comnih.gov The degradation of Substance P by NEP can be inhibited by specific inhibitors such as thiorphan (B555922) and phosphoramidon (B1677721), which consequently reduces the formation of Substance P(1-7). wiley.comnih.gov

The action of NEP on Substance P is a key step in both the termination of SP signaling and the generation of its active metabolite, Substance P(1-7). portico.org Research in the mouse spinal cord has shown that the degradation of Substance P by endopeptidase-24.11 leads to the formation of Substance P(1-7), which itself exhibits antinociceptive effects. nih.gov

Involvement of Angiotensin-Converting Enzyme

Angiotensin-converting enzyme (ACE) is another key enzyme implicated in the metabolism of Substance P. mdpi.com While primarily known for its role in the renin-angiotensin system, ACE also contributes to the degradation of other peptides, including Substance P. mdpi.comnih.gov In vitro studies have shown that ACE can cleave Substance P, although its role in the direct formation of Substance P(1-7) is less direct than that of NEP. nih.gov

Some research suggests that ACE is more involved in the secondary cleavages of Substance P fragments rather than the primary breakdown of the parent peptide. nih.gov For instance, in the rat striatum, inhibitors of NEP and aminopeptidases were found to affect the primary cleavage of Substance P, whereas ACE inhibitors like captopril (B1668294) had a more pronounced effect on secondary cleavages. nih.gov However, other studies indicate that ACE can directly hydrolyze Substance P to produce various fragments. diva-portal.org The precise contribution of ACE to the in vivo generation of Substance P(1-7) may vary depending on the tissue and physiological conditions.

Other Substance P-Hydrolyzing Enzymes Implicated in Formation

Besides NEP and ACE, several other enzymes contribute to the proteolytic processing of Substance P and the subsequent formation of its metabolites. mdpi.com These include:

Dipeptidyl peptidase IV (DPP-IV): This enzyme acts on the N-terminal part of Substance P. diva-portal.org

Post-proline cleaving enzyme (PPCE): Similar to DPP-IV, PPCE is involved in the N-terminal cleavage of Substance P. diva-portal.org

Cathepsin D and Cathepsin E: These are other endopeptidases that have been shown to hydrolyze Substance P. mdpi.com

The concerted action of these enzymes results in a complex metabolic cascade that regulates the levels of both Substance P and its various fragments, including Substance P(1-7). physiology.org

Substance P Endopeptidase (SPE) Activity and Regulation

A specific Substance P-hydrolyzing endopeptidase, termed Substance P endopeptidase (SPE), has been identified and purified from various sources, including human cerebrospinal fluid and rat brain tissues. diva-portal.orgnih.gov This enzyme specifically cleaves Substance P to generate the biologically active fragments Substance P(1-7) and Substance P(1-8) as major products. diva-portal.org

A key characteristic of SPE is that its activity is not inhibited by phosphoramidon or captopril, distinguishing it from NEP and ACE. diva-portal.org The regulation of SPE activity is of significant interest as it directly controls the production of Substance P(1-7). Studies have shown that SPE activity can be altered in various physiological and pathological conditions, such as opioid tolerance and withdrawal, where its activity is increased in specific brain regions. diva-portal.orgdiva-portal.org

Spatial and Temporal Dynamics of Substance P(1-7) Formation

The formation of Substance P(1-7) is not uniform throughout the body but is localized to specific regions and can change over time in response to various stimuli.

Local Formation within Specific Brain Regions (e.g., Substantia Nigra)

The substantia nigra, a key brain region involved in motor control, is an area with high concentrations of Substance P. frontiersin.org Following the injection of Substance P into the substantia nigra of rats, Substance P(1-7) is formed locally. medchemexpress.commedchemexpress.com This localized production is significant as Substance P(1-7) has been found to act as a potent modulator of Substance P's actions within this brain region. medchemexpress.commedchemexpress.com

The presence and activity of Substance P-degrading enzymes, including NEP and SPE, are prominent in the substantia nigra, facilitating the rapid conversion of Substance P to its metabolites. mdpi.comdiva-portal.org This localized formation of Substance P(1-7) highlights its role as an endogenous modulator of neuropeptide signaling within specific neural circuits. medchemexpress.com

Detection and Quantification of Endogenous Metabolites

The accurate detection and quantification of endogenous metabolites of Substance P (SP), such as Substance P(1-7), are crucial for understanding their physiological and pathological roles. Among the various analytical techniques available, mass spectrometry-based approaches, particularly those employing isotope dilution, have emerged as the gold standard due to their high specificity and accuracy. wikipedia.org These methods overcome the limitations of traditional techniques like immunoassays, which can be prone to cross-reactivity with structurally similar peptides. nih.govuni-duesseldorf.de

Isotope Dilution-Mass Spectrometry Approaches

Isotope Dilution-Mass Spectrometry (IDMS) is a powerful analytical technique used for the precise quantification of substances within a complex mixture. wikipedia.org The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte—in this case, Substance P(1-7)—to a sample. wikipedia.org This "heavy" labeled internal standard is chemically identical to the endogenous "light" analyte but has a different mass due to the incorporation of stable isotopes (e.g., 13C, 15N, 2H). wikipedia.orgnih.gov

When the sample is analyzed by mass spectrometry, the instrument can distinguish between the endogenous and the isotopically labeled forms based on their mass-to-charge ratio (m/z). nih.gov By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of the added internal standard, the absolute concentration of the endogenous Substance P(1-7) in the original sample can be calculated with high precision. wikipedia.orgnih.gov This method is considered a primary method of measurement as it is traceable to the International System of Units (SI). nih.gov

A key advantage of IDMS is that it accounts for sample loss during extraction, purification, and analysis, as both the endogenous analyte and the internal standard are affected equally by these processes. wikipedia.org This internal standardization is critical for accurate quantification, especially for low-abundance peptides like SP metabolites in biological matrices. nih.govacs.org

Detailed Research Findings

Researchers have successfully employed IDMS to detect and quantify endogenous Substance P(1-7) in nervous system tissues. nih.gov In one such study, synthetic stable isotope-labeled versions of SP and its fragments, including SP(1-7), were synthesized and added at known concentrations to spinal cord tissue extracts. nih.gov For the synthesis of heavy-labeled SP(1-7), the amino acid Proline was incorporated with five 13C atoms and one 15N atom. nih.gov

The subsequent analysis was performed using advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. To enhance sensitivity for detecting the low levels of SP fragments, an offline strong cation exchange (SCX) fractionation step was implemented prior to LC-MS/MS analysis. nih.gov

The results of these IDMS experiments not only confirmed the presence of Substance P(1-7) as an endogenous metabolite in the spinal cord but also provided its absolute concentration. nih.gov The findings revealed that the levels of SP(1-7) and another metabolite, SP(1-9), were approximately 50-fold lower than that of the parent peptide, Substance P. nih.gov

The table below summarizes the endogenous levels of Substance P and its metabolites as determined by isotope dilution-mass spectrometry in mouse spinal cord tissue. nih.gov

CompoundEndogenous Level (pmol/g of tissue)
Substance P105.9 ± 8.5
Substance P(1-9)2.1 ± 0.5
Substance P(1-7) 1.6 ± 0.5

This table presents data on the absolute concentrations of Substance P and its metabolites in the spinal cord, as quantified by isotope dilution-mass spectrometry. The data highlights the significantly lower abundance of the metabolites compared to the full-length neuropeptide. nih.gov

This quantitative data is invaluable for understanding the in vivo proteolytic pathways of Substance P and for elucidating the potential physiological significance of its fragments, such as Substance P(1-7).

Molecular and Cellular Mechanisms of Action

Receptor Binding and Ligand-Target Interactions

The N-terminal fragment Substance P(1-7) demonstrates a unique receptor binding profile, interacting with sites distinct from the classical neurokinin receptors that mediate the effects of full-length Substance P. nih.govnih.gov

Investigation of Undiscovered Receptor Targets for Substance P(1-7)

Research indicates that Substance P(1-7) binds to specific, yet not fully identified, receptor sites in the central nervous system. nih.govnih.gov Studies using a tritium-labeled version of Substance P(1-7) have revealed the presence of high-affinity binding sites in mouse brain and spinal cord membranes. nih.gov These binding sites are saturable and reversible, suggesting they are membrane-bound complexes that rely on both protein and phospholipid integrity for their function. nih.gov

Kinetic analyses have identified a single population of high-affinity binding sites in the brain and two distinct populations in the spinal cord. nih.gov Notably, these binding sites are not recognized by agonists for neurokinin-1 (NK-1), neurokinin-2 (NK-2), neurokinin-3 (NK-3), or delta-opioid receptors, nor by C-terminal fragments of Substance P. nih.gov This suggests the existence of a novel receptor target for N-terminal fragments of Substance P. nih.govnih.gov While the exact identity of this receptor remains elusive, its existence is supported by the distinct biological effects of Substance P(1-7) that cannot be attributed to known neurokinin or opioid receptors. nih.govnih.gov

Table 1: Binding Characteristics of ³H-SP(1-7) in Mouse CNS

Tissue Binding Site Population Dissociation Constant (Kd) Binding Capacity (Bmax)
Brain Single 2.5 nM 29.2 fmol/mg protein
Spinal Cord Population 1 0.03 nM 0.87 fmol/mg protein
Spinal Cord Population 2 5.4 nM 19.6 fmol/mg protein

This table summarizes the binding affinities and capacities of tritium-labeled Substance P(1-7) in different regions of the mouse central nervous system, as determined by Scatchard analyses. Data from nih.gov.

Distinction from Neurokinin-1 Receptor (NK1R) Activation Profiles

Substance P(1-7) exhibits a clear distinction from the activation profile of the Neurokinin-1 Receptor (NK1R), the primary receptor for full-length Substance P. nih.govnih.gov The C-terminal region of Substance P is crucial for activating the NK1R, and as a result, C-terminally truncated metabolites like Substance P(1-7) have virtually no activity at this receptor, even at high concentrations. nih.govnih.gov

Despite its inability to directly activate the NK1R, Substance P(1-7) can indirectly influence NK1R-mediated processes. nih.gov For instance, intrathecal injection of Substance P(1-7) has been shown to down-regulate the binding of [3H]SP to NK1R in the mouse spinal cord. nih.gov This suggests an indirect mechanism of action, dissociated from direct NK1R activation, whereby the N-terminal fragment modulates the availability or function of the NK1R. nih.gov This finding is significant as it indicates that the N-terminus of Substance P may be responsible for the down-regulation of NK1R binding, a process that does not appear to require direct activation of the receptor itself. nih.gov

Analysis of Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) Activity

The Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) has been identified as a receptor for full-length Substance P, particularly on mast cells. nih.govnih.gov However, studies investigating the activity of Substance P metabolites at this receptor have shown that Substance P(1-7) does not significantly activate MRGPRX2. nih.govresearchgate.net

While the polycationic N-terminus of Substance P is important for MRGPRX2 activation, the truncation to the 1-7 fragment appears to eliminate this activity. nih.govnih.gov In studies using HEK293 cells expressing MRGPRX2 and the human mast cell line LAD2, Substance P(1-7) did not induce calcium mobilization, degranulation, or cytokine release, all of which are downstream effects of MRGPRX2 activation. nih.govnih.govresearchgate.net Furthermore, pilot studies have not demonstrated any antagonistic activity of Substance P(1-7) against Substance P-induced activation of MRGPRX2, suggesting a low binding affinity for this receptor. nih.gov

Intracellular Signaling Cascades Modulated by Substance P(1-7)

The intracellular signaling pathways activated by Substance P(1-7) are not as extensively characterized as those for full-length Substance P, primarily due to its distinct receptor interactions.

Modulation of G Protein-Coupled Receptor Pathways

Given that Substance P(1-7) binds to a unique, yet-to-be-identified G protein-coupled receptor (GPCR), it is presumed to modulate GPCR pathways. nih.gov The binding of a ligand to a GPCR typically initiates a conformational change in the receptor, leading to the activation of associated G proteins. These G proteins, composed of α, β, and γ subunits, then dissociate and trigger downstream signaling events. wikipedia.orgnih.gov While the specific G proteins coupled to the Substance P(1-7) receptor are unknown, the effects of Substance P(1-7) are likely mediated through such pathways.

Full-length Substance P, through the NK1R, is known to couple to multiple G proteins, including Gαq and Gαs, leading to the activation of various second messenger systems. physiology.orgbiorxiv.org It is plausible that Substance P(1-7), through its own receptor, could engage a distinct set of G proteins, leading to its unique physiological effects.

Potential Secondary Messenger Systems

Following G protein activation, secondary messengers are generated, which relay the signal within the cell. For full-length Substance P acting on the NK1R, these include inositol (B14025) trisphosphate (IP3), diacylglycerol (DAG), and cyclic adenosine (B11128) monophosphate (cAMP). nih.govphysiology.org These messengers, in turn, activate protein kinases and modulate ion channel activities. nih.gov

A study investigating the effects of various Substance P metabolites on intracellular signaling found that while N-terminally truncated fragments of SP could still induce increases in intracellular calcium, they lost the ability to increase cAMP. physiology.orgnih.gov Specifically, Substance P(1-7) was found to be inactive in stimulating cAMP production in cells expressing the NK1R. physiology.org This suggests that the signaling pathway activated by Substance P(1-7) via its own receptor might be biased away from the cAMP pathway, potentially favoring pathways that modulate intracellular calcium or other secondary messengers. The precise nature of these secondary messenger systems remains an area for further investigation.

Cellular Permeability and Transport Mechanisms of Substance P(1-7)

The ability of Substance P(1-7) and its analogues to cross biological membranes is a critical factor influencing their physiological activity and potential as therapeutic agents. Research has focused on understanding their movement across epithelial barriers, such as the intestinal lining, and their interactions with specific transport proteins.

Studies on Epithelial Cell Permeability (e.g., Caco-2 Cell Monolayers)

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict the intestinal permeability of various compounds. wur.nl These cells differentiate into a monolayer that morphologically and functionally resembles the epithelial barrier of the small intestine. wur.nl Permeability is typically quantified as an apparent permeability coefficient (Papp), which indicates the rate of transport across the cell monolayer. nih.gov Generally, Papp values below 0.2 x 10⁻⁶ cm/s suggest low permeability, values from 0.2 x 10⁻⁶ to 1.6 x 10⁻⁶ cm/s indicate moderate permeability, and those above 1.6 x 10⁻⁶ cm/s signify high permeability. acs.org

Studies on Substance P(1-7) and its amidated analogue (SP(1-7) amide) using the Caco-2 model have revealed challenges related to their permeability. Research involving SP(1-7) amide and its analogues, including [Ala¹]-SP(1-7) amide and [Ala³]-SP(1-7) amide, showed poor stability in the Caco-2 cell monolayer assay, even with the use of protease inhibitors. diva-portal.org This degradation resulted in a low mass balance, and consequently, the peptides were classified as having low permeability. diva-portal.org Another analogue also demonstrated adequate stability but still had no measurable permeability. diva-portal.org

In contrast, studies on smaller peptidomimetics designed to target the Substance P(1-7) binding site have shown more promising results. For example, the dipeptide H-Phe-Phe-NH₂, identified as a high-affinity ligand for the SP(1-7) binding site, displayed low permeability with a Papp value of 0.12 x 10⁻⁶ cm/s. acs.orgresearchgate.net However, structural modifications to this lead compound, such as backbone methylation, significantly enhanced cell permeability, with some analogues achieving Papp values indicative of high permeability (ranging from 2.2 x 10⁻⁶ to 20 x 10⁻⁶ cm/s). acs.org This suggests that while the parent heptapeptide (B1575542) has poor intestinal permeability, smaller, modified mimetics can be developed with improved absorption characteristics.

Table 1: Apparent Permeability (Papp) of Substance P(1-7) Analogues in Caco-2 Cell Monolayers This table is interactive. You can sort and filter the data.

Compound Papp (a-b) (x 10⁻⁶ cm/s) Permeability Classification Reference
H-Phe-Phe-NH₂ (1) 0.12 Low acs.org
Methylated Analogue (2) 2.2 High acs.org
Methylated Analogue (3) 20 High acs.org
Methylated Analogue (4) 2.6 High acs.org
Methylated Analogue (5) 12 High acs.org
Cyclized Analogue (7a) 1.2 Moderate acs.org
Cyclized Analogue (8b) 0.5 Moderate acs.org
Analogue (8a) 3.6 High acs.org
Analogue (9b) 4.4 High acs.org
SP(1-7) Amide (2) Not Determined (Low) Low diva-portal.org
[Ala¹]-SP(1-7) Amide (3) Not Determined (Low) Low diva-portal.org

Neurobiological and Behavioral Modulatory Roles

Modulation of Nociceptive Processing

Substance P(1-7) plays a significant role in modulating pain signals, primarily through anti-nociceptive actions and antagonism of pro-nociceptive behaviors induced by Substance P.

Substance P(1-7) has demonstrated notable anti-inflammatory, anti-nociceptive, and anti-hyperalgesic effects in various experimental settings. dntb.gov.ua Unlike its parent peptide, Substance P, which is pronociceptive, the N-terminal fragment SP(1-7) exhibits antinociceptive activity. diva-portal.org This effect is believed to be mediated through a specific, yet-to-be-fully-elucidated target that is distinct from known opioid or tachykinin receptors like the NK1 receptor. dntb.gov.uadiva-portal.org

Studies have shown that Substance P(1-7) can alleviate both thermal and mechanical hypersensitivity in animal models of neuropathic pain. diva-portal.org The delayed antinociceptive effect sometimes observed after administration of Substance P has been attributed to its metabolic conversion to the SP(1-7) fragment. diva-portal.org Furthermore, some research suggests that the anti-nociceptive effects of SP(1-7) may involve the inhibition of ERK phosphorylation, a key pathway in pain signaling. d-nb.info

Table 1: Anti-Nociceptive Effects of Substance P(1-7) in Experimental Models

Experimental Model Type of Hypersensitivity Alleviated Key Findings
Neuropathic Pain Models Thermal and Mechanical SP(1-7) demonstrated significant anti-allodynic effects. dntb.gov.uadiva-portal.org
Diabetic Mice Model Thermal Hyperalgesia SP(1-7) induced antihyperalgesia. diva-portal.org
Capsaicin-Induced Nociception General Nociceptive Response The effect is potentially due to inhibition of ERK phosphorylation. d-nb.info

A key function of Substance P(1-7) is its ability to counteract the aversive behaviors triggered by the administration of Substance P and its C-terminal fragments. When administered intrathecally in mice, Substance P and fragments like SP(5-11) induce dose-dependent aversive behaviors, including scratching, biting, and licking. nih.govmdpi.com While Substance P(1-7) itself does not induce these behaviors, its co-administration with Substance P or SP(5-11) significantly reduces the aversive responses. nih.gov

This antagonistic effect is observed at low doses of SP(1-7) and is dose-dependent. nih.govmdpi.com The fragment also diminishes the aversive responses caused by other neurokinin 1 (NK1) receptor agonists, such as Septide and physalaemin, suggesting its antagonism may be specific to pathways mediated by the NK1 receptor at the spinal level. mdpi.com These findings support the proposal that endogenously formed SP(1-7) acts as a natural modulator of Substance P's actions in the spinal cord. nih.gov

Table 2: Antagonism of Aversive Behaviors by Substance P(1-7)

Inducing Agent(s) Aversive Behaviors Observed Effect of Substance P(1-7) Co-administration
Substance P (SP) Reciprocal hindlimb scratching, biting, licking. nih.govmdpi.com Significant, dose-dependent reduction in aversive behaviors. nih.gov
SP(5-11) Scratching, biting, licking. nih.govmdpi.com Significant reduction in aversive behaviors. nih.gov
Septide, Physalaemin (NK1 agonists) Aversive responses. mdpi.com Dose-dependent decrease in aversive responses. mdpi.com
Neurokinin A (NKA) Aversive responses. mdpi.com Significant reduction at certain doses. mdpi.com

Central Nervous System Regulatory Functions

Substance P(1-7) also exerts regulatory control over key functions within the central nervous system, including cardiovascular responses and cognitive processes.

Substance P(1-7) has been reported to produce depressor (blood pressure lowering) and bradycardic (heart rate slowing) effects when applied to the nucleus tractus solitarius (NTS). pnas.org The NTS is a critical brainstem region that receives and integrates visceral sensory information to regulate cardiovascular function. nih.gov The presence of Substance P and its receptors in this area suggests its involvement in these regulatory pathways. nih.gov While some studies on the parent Substance P molecule in the NTS have yielded contradictory results regarding blood pressure and heart rate, the specific fragment SP(1-7) has been associated with these depressor and bradycardic outcomes. pnas.orgnih.gov

Both Substance P and its N-terminal fragment, SP(1-7), have been implicated in memory and learning. diva-portal.org However, research indicates a clear structure-activity relationship, where the memory-promoting effects are specifically encoded by the N-terminal sequence of Substance P. nih.govpnas.org Studies have demonstrated that peripheral, post-training administration of SP(1-7) enhances memory retention in avoidance learning tasks. pnas.orgscielo.br This memory-enhancing effect has been shown to be long-lasting, with improved retention observed at least 21 days after the initial training. scielo.br In contrast, the C-terminal fragments of Substance P are more closely associated with reinforcement rather than memory enhancement. nih.govnih.gov This functional separation suggests that SP(1-7) is the key sequence responsible for the mnemotropic effects of the parent neuropeptide. pnas.orgscielo.br

Role in Adaptive Neural Plasticity

Substance P is recognized for its role in processes underlying neural plasticity, such as neurogenesis, synaptic growth, and dendritic arborization. wikipedia.org Neural plasticity, the ability of the nervous system to change its structure and function in response to experience, is fundamental to learning and memory. The memory-enhancing effects of Substance P are a direct expression of this plasticity.

Research has specifically attributed these memory-promoting functions to the N-terminal fragment, SP(1-7). nih.govscielo.br This suggests that SP(1-7) is a key mediator of the parent molecule's influence on adaptive neural changes. A potential mechanism for this role involves the modulation of neurotransmitter systems crucial for synaptic plasticity. For instance, Substance P(1-7) has been shown to influence glutamate transmission by regulating the expression of NMDA receptor subunits. diva-portal.org NMDA receptors are critical for many forms of synaptic plasticity, including long-term potentiation (LTP), which is a cellular basis for learning and memory. diva-portal.org The parent molecule, Substance P, is also known to have neurotrophic effects that promote neuronal survival, further contributing to the maintenance of neural circuits. nih.gov

Neurotransmitter System Interactions

SP(1-7) exerts considerable influence over both the dopaminergic and glutamatergic pathways, which are crucial for a range of neuropsychiatric functions.

SP(1-7) has been shown to directly interact with the mesolimbic dopamine (B1211576) system. diva-portal.org Studies in animal models of morphine withdrawal reveal that pretreatment with SP(1-7) stimulates the release of dopamine in the nucleus accumbens. diva-portal.orgnih.gov Specifically, injection of SP(1-7) into the ventral tegmental area (VTA) enhances dopamine release and also increases the level of its metabolite, dihydroxyphenylacetic acid (DOPAC), in the nucleus accumbens during naloxone-precipitated morphine withdrawal. nih.gov This action on the dopamine system is believed to be a key mechanism behind the peptide's ability to counteract the negative affective states associated with opioid withdrawal. nih.gov

Beyond modulating dopamine release, SP(1-7) also regulates dopamine receptor expression and density. During morphine withdrawal, SP(1-7) affects the gene transcript for the dopamine D2 receptor in the nucleus accumbens and frontal cortex. diva-portal.org Autoradiography studies have further detailed these receptor alterations. In morphine-dependent rats, SP(1-7) administration prior to naloxone challenge resulted in significant changes in both D1-like and D2-like receptor densities in various mesocorticolimbic brain areas. researchgate.net The peptide induced a decreased density of D2-like receptors in the VTA but an increased binding in the substantia nigra and frontal cortex. researchgate.net

Table 1: Effects of Substance P(1-7) on Dopamine D2-like Receptor Density During Morphine Withdrawal
Brain RegionEffect on D2-like Receptor DensitySource
Ventral Tegmental Area (VTA)Decreased researchgate.net
Substantia NigraIncreased researchgate.net
Frontal CortexIncreased researchgate.net

Influence on Neuropsychiatric Disorders

The neuromodulatory properties of SP(1-7), particularly its interplay with opioid, dopaminergic, and glutamatergic systems, position it as a significant factor in the context of opioid-related neuropsychiatric disorders.

Potential Modulatory Effects in Opioid Tolerance Mechanisms

Opioid tolerance is a complex neuroadaptation involving multiple systems, including anti-opioid peptides that counteract the effects of chronic opioid administration. diva-portal.org SP(1-7) appears to function in a manner that opposes the development of tolerance. Studies have indicated that levels of SP(1-7) and the activity of its generating enzyme, substance P endopeptidase (SPE), are significantly increased in specific brain areas of morphine-tolerant rats. diva-portal.org This upregulation suggests an endogenous compensatory mechanism. Research has demonstrated that SP(1-7) can reduce the development of morphine tolerance. diva-portal.org This effect is opposite to that of its parent peptide, Substance P, which, via the neurokinin-1 (NK1) receptor, is implicated in processes that facilitate opioid tolerance. nih.govtranspopmed.orgsemanticscholar.org

Intervention in Opioid Withdrawal Responses

SP(1-7) demonstrates a notable ability to attenuate the behavioral and neurochemical responses associated with opioid withdrawal. diva-portal.org During naloxone-precipitated withdrawal in morphine-dependent rats, endogenous concentrations of SP(1-7) are significantly elevated in key brain regions like the ventral tegmental area, hypothalamus, and spinal cord. nih.gov This enhanced level of the peptide is thought to be part of a natural response to counteract the withdrawal syndrome. nih.gov

Exogenous administration of SP(1-7) has been shown to actively inhibit the intensity of withdrawal behaviors. diva-portal.orgnih.gov This behavioral effect is linked to the peptide's modulation of the dopamine system, where it stimulates dopamine release in the nucleus accumbens, a region critical for reward and motivation. diva-portal.orgnih.gov By influencing both dopaminergic and glutamatergic transmission, SP(1-7) appears to function as an endogenous modulator that alleviates the expression of opioid withdrawal symptoms. diva-portal.org

Table 2: Endogenous Substance P(1-7) Concentration Changes During Morphine Tolerance and Withdrawal
ConditionBrain RegionChange in SP(1-7) ConcentrationSource
Morphine TolerantVentral Tegmental AreaSignificantly Elevated nih.gov
Naloxone-Precipitated WithdrawalVentral Tegmental AreaSignificantly Elevated nih.gov
Naloxone-Precipitated WithdrawalHypothalamusSignificantly Elevated nih.gov
Naloxone-Precipitated WithdrawalSpinal CordSignificantly Elevated nih.gov

Immunomodulatory and Inflammatory Research Aspects

Interaction with Immune Cells

The interaction of Substance P(1-7) with immune cells appears to be highly specific and distinct from that of the parent Substance P molecule. Research has shown that Substance P(1-7) can influence certain immune cell activities, although it does not universally replicate the broad pro-inflammatory actions of Substance P.

One of the key immune cells involved in neurogenic inflammation is the mast cell. nih.gov Substance P is a known potent activator of mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2), leading to degranulation and the release of inflammatory mediators. However, studies on the human mast cell line LAD2 have demonstrated that Substance P(1-7) lacks agonist activity at the MRGPRX2 receptor. nih.gov Consequently, it does not induce significant mast cell degranulation. nih.gov

In contrast, other research indicates that Substance P(1-7) can stimulate the secretion of lymphokines from immune cells. Studies conducted on spleen cell cultures from mice and mononuclear cells from rat lymph nodes have shown that Substance P(1-7) is capable of inducing the release of lymphokines that have chemotactic properties for granulocytes and lymphocytes. frontiersin.org This suggests a role for this peptide fragment in directing the migration of these immune cells to sites of inflammation.

Table 1: Interaction of Substance P(1-7) with Immune Cells

Cell Type Interaction Outcome
Human Mast Cells (LAD2) No significant activation of MRGPRX2 receptor No significant degranulation
Mouse Spleen Cells Stimulation Secretion of lymphokines with chemotactic properties
Rat Lymph Node Mononuclear Cells Stimulation Secretion of lymphokines with chemotactic properties

Influence on Neuro-Immune Axis Signaling

The neuro-immune axis involves bidirectional communication between the nervous and immune systems, with neuropeptides playing a crucial role as signaling molecules. Substance P is a key mediator in this crosstalk, particularly in the context of neurogenic inflammation, where neuronal signals lead to inflammatory responses. diva-portal.orguclouvain.be

Substance P(1-7) is proposed to be an endogenous modulator of Substance P's actions within the central nervous system. medchemexpress.com Its role in the peripheral neuro-immune axis is less defined, but its ability to be generated locally from Substance P suggests it could have a modulatory function at sites of neurogenic inflammation. medchemexpress.com The release of Substance P from sensory nerve fibers can initiate an inflammatory cascade. diva-portal.org The subsequent enzymatic cleavage of Substance P to Substance P(1-7) could represent a mechanism to temper or alter the nature of the inflammatory response.

The finding that Substance P(1-7) can induce chemotactic lymphokines from immune cells suggests it participates in signaling pathways that bridge neuronal activity and immune cell recruitment. frontiersin.org However, its inability to activate mast cells in the same manner as Substance P indicates that it may play a more nuanced or even antagonistic role in neurogenic inflammation, potentially limiting certain aspects of the inflammatory response initiated by its parent peptide. nih.gov Further research is required to fully elucidate the specific role of Substance P(1-7) in the complex signaling of the neuro-immune axis.

Structural Activity Relationship Sar and Peptide Design

Identification of Key Amino Acid Residues for Biological Activity

Structure-activity relationship (SAR) studies have been crucial in identifying the specific amino acid residues within the Substance P(1-7) sequence that are critical for its biological effects. These studies often employ techniques such as alanine (B10760859) scanning, N-terminal truncation, and C-terminal modification to pinpoint the functional roles of individual amino acids. diva-portal.org

The N-terminal region of Substance P(1-7) is considered the "address" sequence, responsible for receptor subtype selectivity. diva-portal.org The basic amino acid residue at the N-terminus, Arginine-1 (Arg1), with its unblocked amino function, is proposed to be a key address residue. diva-portal.org Studies involving N-terminal truncation of the amidated analogue, SP(1-7) amide, have revealed that the removal of Arg1 leads to a significant loss of anti-allodynic activity in animal models. diva-portal.org This highlights the importance of the N-terminal arginine for the peptide's in vivo efficacy. diva-portal.orgdiva-portal.org While some shorter fragments lacking Arg1 still exhibit high binding affinity to spinal cord membranes, they are devoid of anti-allodynic activity, suggesting a divergence between in vitro binding and in vivo function. researchgate.net

The C-terminal region of Substance P(1-7) is characterized as the "message" sequence, which is responsible for activating signal transduction upon receptor binding. diva-portal.org Phenylalanine-7 (Phe7) at the C-terminus is a critical component of this message. diva-portal.org Modifications to this residue, such as amidation of the C-terminal, have been shown to increase the peptide's efficacy. diva-portal.org The unmodified phenylalanine amide (Phe7-NH2) is considered a key message carrier, and both an intact Arg1 and Phe7 are important for potent in vivo activity. diva-portal.orgdiva-portal.org Truncation studies have shown that a minimum of five amino acids is necessary to retain biological effect, underscoring the importance of the C-terminal portion of the peptide. diva-portal.org Further research has led to the development of small dipeptide amides, such as Gln-Phe-NH2 and Phe-Phe-NH2, which show high affinity for the Substance P(1-7) binding site, reinforcing the significance of the C-terminal phenylalanine. nih.govbenthamdirect.com

Chemical Modifications and Their Impact on Activity and Stability

A significant challenge in the therapeutic application of peptides like Substance P(1-7) is their inherent instability and rapid degradation in vivo. diva-portal.org To overcome these limitations, various chemical modifications have been explored to enhance stability while maintaining or improving biological activity.

N-methylation, the addition of a methyl group to the amide backbone, is a common strategy to increase resistance to enzymatic degradation (proteolysis). nih.gov An N-methylation scan of the Substance P(1-7) amide backbone has shown that this modification can significantly reduce proteolysis in both mouse and human plasma. diva-portal.orgnih.gov For instance, N-methylation at the Pro2-Lys3 bond resulted in peptides that were completely inert in plasma. diva-portal.org However, the impact on biological activity varies depending on the position of the methylation. While N-methylation of Lysine-3 ([MeLys3]SP1-7 amide) and Glutamine-5 ([MeGln5]SP1-7 amide) retained significant anti-allodynic effects, methylation at other positions led to a loss of activity. diva-portal.orgnih.gov This suggests that N-methylation at certain positions may prevent the peptide from adopting the correct bioactive conformation required for efficient binding to its target. diva-portal.orgnih.gov

Impact of N-Methylation on the Plasma Half-Life of Substance P(1-7) Amide Analogues
CompoundHalf-life in Plasma (min)
SP(1-7) amide6.4
[MeLys3]SP(1-7) amide>180
[MeGln5]SP(1-7) amide14.8

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved drug-like properties, such as enhanced stability and oral bioavailability. diva-portal.org The development of Substance P(1-7) peptidomimetics has been an active area of research. nih.gov Starting from the bioactive dipeptide amide H-Phe-Phe-NH2, which has a high affinity for the Substance P(1-7) binding site, researchers have created more drug-like ligands. benthamdirect.comnih.gov Structural optimization of this dipeptide led to the development of a constrained cis-3-phenylpyrrolidine derivative that demonstrated a significant anti-allodynic effect in a mouse model of neuropathic pain. nih.govbenthamdirect.com Another approach has been the synthesis of an imidazole-based peptidomimetic, which was found to be equipotent to the SP(1-7) amide and more potent than gabapentin (B195806) in an animal pain model. diva-portal.orgnih.gov These examples demonstrate that the bioactive peptide can be converted into low molecular weight compounds that mimic its in vivo actions. nih.govbenthamdirect.com

Advanced Research Methodologies in Substance P 1 7 Investigation

In Vitro Experimental Approaches

In vitro methodologies provide a controlled environment to dissect the molecular mechanisms underlying the activity of Substance P(1-7). These approaches are fundamental for characterizing its binding properties, cellular effects, and metabolic stability.

Cellular Assays for Calcium Mobilization, Degranulation, and Cytokine Release

Cellular assays are employed to investigate the functional consequences of Substance P(1-7) binding to its target sites. These assays measure downstream signaling events such as changes in intracellular calcium levels, the release of granular contents (degranulation), and the secretion of signaling molecules like cytokines.

Studies utilizing human mast cells (LAD2 cell line) and human embryonic kidney (HEK293) cells transfected with the Mas-related G protein-coupled receptor X2 (MRGPRX2) have shown that Substance P(1-7) does not induce significant cellular activation. nih.govnih.gov In contrast to its parent peptide, Substance P, which potently stimulates calcium mobilization, degranulation (measured by β-hexosaminidase release), and the release of the chemokine CCL2, Substance P(1-7) was found to be inactive in these assays. nih.gov This lack of activity suggests that the in vivo effects of Substance P(1-7) are likely not mediated through the MRGPRX2 receptor, which is a key receptor for Substance P on mast cells. nih.gov

Table 2: Cellular Activity of Substance P and its Metabolites
CompoundCell TypeCalcium MobilizationDegranulationCCL2 Release
Substance PLAD2 Mast CellsActiveActiveActive
Substance P(1-7)LAD2 Mast CellsInactiveInactiveInactive

Lysate-Based Proteolytic Degradation Assays

Substance P(1-7) is a major metabolite of Substance P, formed through the enzymatic cleavage of the parent peptide. diva-portal.orgplos.org Lysate-based proteolytic degradation assays are instrumental in studying the metabolic stability of Substance P(1-7) and identifying the enzymes responsible for its formation and subsequent breakdown. These assays typically involve incubating the peptide with tissue homogenates or cell lysates and then analyzing the resulting fragments over time using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. plos.org

Research has shown that the Pro²-Lys³ bond in Substance P(1-7) is particularly susceptible to proteolytic cleavage. diva-portal.org Studies using mouse spinal cord lysates have demonstrated that the degradation of Substance P and the production of its fragments, including SP(1-7), can be inhibited by metallopeptidase inhibitors, indicating that this class of enzymes plays a key role in its metabolism. plos.org N-methylation of the susceptible peptide bond has been shown to create analogues that are completely resistant to degradation in plasma. diva-portal.org However, this increased stability did not necessarily translate to improved in vivo activity, suggesting a complex relationship between metabolic stability and biological function. diva-portal.org

In Vivo Animal Models for Functional Studies

In vivo animal models are indispensable for understanding the physiological and behavioral effects of Substance P(1-7) in a whole-organism context. These models allow for the investigation of its role in complex processes such as pain perception and neurochemical signaling.

Behavioral Pharmacology in Neurological and Pain Models

Behavioral pharmacology studies in animal models have provided significant insights into the functional role of Substance P(1-7), particularly in the context of pain. In contrast to the pro-nociceptive (pain-promoting) effects of Substance P, its N-terminal fragment, Substance P(1-7), has been shown to have antinociceptive (pain-relieving) properties. diva-portal.org

In various animal models of neuropathic pain, administration of Substance P(1-7) has been shown to alleviate both thermal and mechanical hypersensitivity. diva-portal.org Structure-activity relationship studies have revealed that the C-terminal amidation of Substance P(1-7) enhances its efficacy, and that at least five amino acids are necessary for it to retain its biological effect. diva-portal.org Furthermore, Substance P(1-7) has been observed to potentiate the analgesic effects of morphine and reduce the development of morphine tolerance and withdrawal symptoms. diva-portal.org

Neurochemical Analysis via Microdialysis

Microdialysis is a powerful technique used to measure the levels of neurotransmitters and other neurochemicals in the extracellular fluid of specific brain regions in freely moving animals. This methodology has been employed to investigate the neurochemical effects of Substance P(1-7).

In the context of opioid withdrawal, studies have utilized microdialysis to examine the impact of Substance P(1-7) on dopamine (B1211576) release in the nucleus accumbens, a key brain region involved in reward and addiction. diva-portal.org Pre-treatment of morphine-dependent rats with Substance P(1-7) was found to stimulate the release of dopamine in this area and concurrently inhibit the behavioral signs of withdrawal. diva-portal.org This finding provides a neurochemical basis for the observed behavioral effects of Substance P(1-7) in modulating opioid dependence. diva-portal.org

Gene Expression Profiling (e.g., Northern Blot, Autoradiography)

Gene expression profiling techniques, such as Northern blot and autoradiography, have been instrumental in elucidating the molecular mechanisms underlying the biological effects of Substance P(1-7) (SP(1-7)). These methods allow researchers to investigate how the heptapeptide (B1575542) modulates the expression of specific genes and the density of receptor proteins, particularly within the central nervous system.

Studies utilizing these techniques have provided significant evidence for the interaction between SP(1-7) and the dopamine system, especially in the context of opioid withdrawal. diva-portal.org Research involving morphine-dependent rats has shown that SP(1-7) can regulate the dopamine D2 receptor gene transcript. diva-portal.orgnih.gov In these studies, administration of SP(1-7) prior to naloxone-induced withdrawal resulted in a significant reduction in the level of dopamine D2 receptor mRNA in the nucleus accumbens and frontal cortex. nih.gov This alteration in gene expression is believed to reflect an increase in dopamine activity in these brain regions, which may in turn counteract the somatic symptoms of withdrawal. nih.gov

Autoradiography has been applied to investigate the effect of SP(1-7) on the density of dopamine D1 and D2 receptors in various brain areas. nih.gov In morphine-dependent rats, injecting SP(1-7) into the ventral tegmental area led to significant changes in receptor binding. nih.gov The heptapeptide induced a decrease in the density of D2-like receptor sites in the ventral tegmental area, while causing an increased binding in the substantia nigra and the frontal cortex. nih.gov Furthermore, a notable decrease in specific binding to D1-like receptors was observed in the caudate putamen, nucleus accumbens (both shell and core), substantia nigra, and medial globus pallidus. nih.gov These findings provide further evidence for the modulatory role of SP(1-7) on dopamine systems during opioid withdrawal. nih.gov

The table below summarizes the observed effects of Substance P(1-7) on dopamine receptor expression and density in different brain regions of morphine-dependent rats.

TechniqueTargetBrain RegionObserved Effect
Northern Blot Dopamine D2 Receptor mRNANucleus AccumbensSignificant Reduction nih.gov
Frontal CortexSignificant Reduction nih.gov
StriatumNo Alteration nih.gov
Autoradiography Dopamine D1-like ReceptorsCaudate Putamen, NAc Shell & Core, Substantia Nigra, Medial Globus PallidusSignificant Decrease nih.gov
Dopamine D2-like ReceptorsVentral Tegmental AreaDecreased Density nih.gov
Substantia NigraIncreased Binding nih.gov
Frontal CortexIncreased Binding nih.gov

Synthetic Strategies and Analytical Techniques

Solid-Phase Peptide Synthesis (FMOC Chemistry)

The synthesis of Substance P(1-7) and its analogues is commonly achieved using solid-phase peptide synthesis (SPPS) employing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. diva-portal.org This method allows for the stepwise assembly of the peptide chain on a solid resin support.

The process begins with an amino acid attached to the resin. The synthesis cycle involves two key steps: deprotection and coupling. The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a base, typically a solution of 20% piperidine (B6355638) in dimethylformamide (DMF). diva-portal.org Following the removal of the Fmoc group, the next Fmoc-protected amino acid is introduced and coupled to the newly freed N-terminus. diva-portal.org Coupling is facilitated by activating agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine) in DMF. diva-portal.org After each coupling and deprotection step, the resin is thoroughly washed with DMF to remove excess reagents and by-products. diva-portal.org This cycle is repeated until the complete heptapeptide sequence (Arg-Pro-Lys-Pro-Gln-Gln-Phe) is assembled on the resin.

Once the synthesis is complete, the peptide is cleaved from the solid support. This final step also removes any remaining side-chain protecting groups (e.g., Pbf for Arginine, Boc for Lysine, and Trt for Glutamine). diva-portal.org A common cleavage cocktail consists of 95% aqueous trifluoroacetic acid (TFA) with scavengers like triethylsilane (TES). diva-portal.org The crude peptide is then precipitated from the cleavage mixture, typically using cold diethyl ether, before undergoing purification. diva-portal.orgtandfonline.com

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification of synthetically derived Substance P(1-7) and the analysis of the peptide and its metabolites in biological samples. diva-portal.orgnih.gov

For purification, reversed-phase HPLC (RP-HPLC) is the most common method. diva-portal.org Following solid-phase synthesis and cleavage from the resin, the crude peptide product is dissolved and injected into an HPLC system equipped with a preparative C18 column. diva-portal.orguni-lj.si The separation is based on the differential partitioning of the peptide and impurities between a nonpolar stationary phase (the C18 column) and a polar mobile phase. A gradient of an organic solvent, such as acetonitrile (B52724) (ACN), in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) is typically used to elute the components. ahajournals.orgbioone.org Fractions are collected and analyzed to isolate the pure peptide, which can yield isolated yields of 25-53%. diva-portal.org

Analytically, HPLC is used to assess the purity of the synthesized peptide and to quantify SP(1-7) and its metabolites in various matrices. ahajournals.orgpnas.org Analytical C18 columns are used with specific mobile phase gradients to achieve separation. ahajournals.org For instance, one method for separating Angiotensin-(1-7), a similar heptapeptide, and its primary metabolite Angiotensin-(1-5) utilized a linear gradient of 15%–30% acetonitrile/0.1% phosphoric acid over 15 minutes. ahajournals.org Detection is commonly performed using UV spectrophotometry at wavelengths around 220 nm. ahajournals.orgnih.gov

Mass Spectrometry for Peptide Characterization and Quantification

Mass spectrometry (MS) is a powerful analytical technique used for the definitive characterization and sensitive quantification of Substance P(1-7). diva-portal.orgnih.gov Often coupled with liquid chromatography (LC-MS/MS), this method provides high specificity and sensitivity for detecting the peptide in complex biological samples like brain tissue and blood. sci-hub.senih.govahajournals.org

For characterization, MS provides an accurate mass measurement of the peptide, confirming its identity and purity after synthesis. diva-portal.org For quantification, tandem mass spectrometry (MS/MS) is employed, often using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. ahajournals.orgphysiology.org In this approach, the precursor ion (the protonated molecule of SP(1-7)) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This highly specific transition allows for accurate quantification even at very low concentrations. physiology.org

Electrospray ionization (ESI) in the positive mode is typically selected for the detection of SP(1-7) and its metabolites due to the peptide's hydrophilic nature and the presence of basic residues, which are readily ionized under these conditions. sci-hub.se The development of LC-MS/MS assays has enabled the detection of SP(1-7) at picogram-per-milliliter levels in human blood and the identification of previously unreported metabolites in cell culture studies. sci-hub.seahajournals.org

The table below lists typical source and scanning parameters used for the LC-MS/MS analysis of Substance P metabolites. physiology.org

ParameterSetting
Ionization Mode Jet Stream ESI
Gas Temperature 325°C
Gas Flow 10 L/min
Capillary Voltage 3,500 V
Scan Type Multiple Reaction Monitoring (MRM)
Cell Acceleration Voltage 7 V
Collision Energy Optimized for each metabolite (12-40 V)

Development of Pd-Catalyzed Aminocarbonylation Protocols for Peptide Synthesis

Advanced synthetic methodologies are being explored to create novel peptidomimetics and modified peptides related to Substance P(1-7). Among these is the development of Palladium (Pd)-catalyzed aminocarbonylation protocols. diva-portal.org This strategy has proven valuable for expanding the toolkit available for modifying peptides, including applications in N-capping, intramolecular cyclization, and the introduction of isotopic labels. diva-portal.orguu.se

In the context of SP(1-7) research, this synthetic work has included the development of a Pd-catalyzed aminocarbonylation protocol that utilizes an amino acid nucleophile. diva-portal.org This specific method was successfully employed in the synthesis of an imidazole-based peptidomimetic of SP(1-7). diva-portal.org Such protocols often use a carbon monoxide (CO) source, which can be a CO surrogate like chloroform, to introduce a carbonyl group that then reacts with a nucleophile (e.g., an amino acid ester) to form an amide bond. researchgate.net This technique offers a versatile method for creating N-capped amino acids, which are important building blocks for pseudopeptides and other peptidomimetics. researchgate.net The refinement of these protocols for use in solid-phase peptide synthesis has expanded their utility, allowing for modifications to be made directly on the resin-bound peptide. diva-portal.org

Future Research Directions and Theoretical Frameworks for Substance P 1 7

Substance P(1-7), the N-terminal heptapeptide (B1575542) fragment of the neuropeptide Substance P (SP), is increasingly recognized for its distinct biological activities, often contrasting with those of its parent peptide. diva-portal.org As a major metabolite of SP, its role as an endogenous modulator within complex neuronal circuits presents a compelling area for future investigation. diva-portal.orgnih.gov This article explores the prospective research avenues and theoretical frameworks surrounding Substance P(1-7), focusing on its receptor interactions, network functions, modulatory systems, and translational potential.

Q & A

Q. What are the standard protocols for synthesizing and characterizing Substance P(1-7) (TFA) in preclinical studies?

Substance P(1-7) (TFA) is synthesized via solid-phase peptide synthesis (SPPS) with fluorenylmethyloxycarbonyl (Fmoc) chemistry, followed by trifluoroacetic acid (TFA) cleavage. Characterization requires:

  • Purity validation : Reverse-phase HPLC (≥98% purity) with C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile) .
  • Mass confirmation : MALDI-TOF or ESI-MS to verify molecular weight (1014.06 Da for TFA salt) .
  • Storage : Lyophilized peptide stored at -20°C in aliquots to prevent degradation .

Q. What experimental models are used to assess Substance P(1-7) (TFA)’s anti-nociceptive effects?

Common in vivo models include:

  • Rodent inflammatory pain : Carrageenan-induced paw edema with von Frey filament testing for mechanical hyperalgesia .
  • Neuropathic pain : Chronic constriction injury (CCI) model with thermal latency (Hargreaves test) .
  • Dose standardization : 0.1–10 nmol intrathecal administration, with saline controls to isolate TFA effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Substance P(1-7) (TFA)’s receptor binding profiles across studies?

Conflicting binding data (e.g., NK1 vs. non-NK1 receptor interactions) require:

  • Competitive binding assays : Use radiolabeled Substance P and cold Substance P(1-7) (TFA) in HEK293 cells expressing NK1 receptors .
  • Molecular docking simulations : Compare peptide-receptor interactions using NMR-derived structures of Substance P fragments .
  • Pathway-specific inhibitors : Co-administer NK1 antagonists (e.g., aprepitant) to isolate receptor-independent mechanisms .

Q. What methodologies are recommended for studying Substance P(1-7) (TFA)’s downstream signaling pathways?

Advanced approaches include:

  • Phosphoproteomics : LC-MS/MS to map kinase activation (e.g., ERK1/2, p38 MAPK) in dorsal root ganglia .
  • Single-cell RNA-seq : Identify transcriptomic changes in spinal cord microglia post-administration .
  • Calcium imaging : Measure intracellular Ca²⁺ flux in primary neurons using fluorescent indicators (e.g., Fluo-4) .

Q. How can researchers validate Substance P(1-7) (TFA)’s anti-inflammatory effects across different disease models?

  • Cross-model comparisons : Test efficacy in neuropathic (CCI) vs. inflammatory (CFA) pain models to assess mechanistic specificity .
  • Cytokine profiling : Multiplex ELISA for IL-6, TNF-α, and IL-1β in serum and tissue homogenates .
  • Microglial activation markers : Iba1 immunofluorescence in spinal cord sections .

Q. What strategies address Substance P(1-7) (TFA)’s stability and pharmacokinetic limitations in vivo?

  • Plasma stability assays : Incubate peptide with rodent plasma at 37°C; quantify degradation via LC-MS/MS over 24 hours .
  • PEGylation or liposomal encapsulation : Improve half-life and blood-brain barrier penetration .
  • Tissue distribution studies : Radiolabeled peptide (³H or ¹⁴C) tracked via autoradiography .

Methodological & Analytical Considerations

Q. How should researchers design studies to differentiate TFA salt effects from the peptide’s intrinsic activity?

  • Control groups : Compare Substance P(1-7) (TFA) with acetate or hydrochloride salt forms at equimolar doses .
  • Ion channel screening : Assess TFA’s off-target effects on TRPV1 or ASIC channels in patch-clamp assays .

Q. What statistical frameworks are optimal for analyzing dose-response data in Substance P(1-7) (TFA) studies?

  • Non-linear regression : Fit data to sigmoidal curves (GraphPad Prism) for EC₅₀ calculations .
  • Mixed-effects models : Account for inter-animal variability in longitudinal pain threshold measurements .

Q. How can in vitro findings be reconciled with in vivo results for Substance P(1-7) (TFA)?

  • Microdialysis : Measure extracellular peptide concentrations in target tissues (e.g., spinal cord) during efficacy trials .
  • PK/PD modeling : Link plasma/tissue pharmacokinetics to behavioral outcomes (e.g., paw withdrawal latency) .

Ethical & Reproducibility Guidelines

Q. What steps ensure compliance with ethical standards in Substance P(1-7) (TFA) research?

  • IACUC protocols : Adhere to ARRIVE guidelines for rodent pain models, including randomization and blinding .
  • Data transparency : Share raw HPLC chromatograms, mass spectra, and statistical code via repositories like Zenodo .

Q. How can researchers enhance reproducibility when studying Substance P(1-7) (TFA)?

  • Batch-to-batch validation : Require certificates of analysis (CoA) for purity and endotoxin levels from suppliers .
  • Pre-registration : Submit experimental designs to platforms like OSF before data collection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Substance P(1-7) TFA
Reactant of Route 2
Substance P(1-7) TFA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.